molecular formula C16H19N3O2 B2487139 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide CAS No. 1251575-31-1

2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide

Cat. No.: B2487139
CAS No.: 1251575-31-1
M. Wt: 285.347
InChI Key: YZRHVVHXKBSLSC-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrimidine class, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group or the phenylbutan-2-yl group can be replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an acetylcholinesterase inhibitor, which is significant in the study of neurodegenerative diseases like Alzheimer’s.

    Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs for treating Alzheimer’s disease.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer’s disease . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory .

Comparison with Similar Compounds

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide can be compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds also inhibit acetylcholinesterase, this compound has shown selective inhibition, which may result in fewer side effects . Similar compounds include:

    Donepezil: A widely used acetylcholinesterase inhibitor for Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure.

    Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.

The uniqueness of this compound lies in its selective inhibition and potential for fewer side effects compared to other similar compounds .

Properties

IUPAC Name

2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12(8-9-13-6-4-3-5-7-13)19-15(20)14-10-17-16(21-2)18-11-14/h3-7,10-12H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRHVVHXKBSLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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